

# Application Notes and Protocols for In Vivo Imaging with MC-70

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## Compound of Interest

Compound Name: MC-70

Cat. No.: B1676260

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These application notes provide a comprehensive guide for utilizing **MC-70**, a potent P-glycoprotein (P-gp) inhibitor, as a novel radiotracer for in vivo Positron Emission Tomography (PET) imaging studies. The provided protocols and data will enable researchers to quantitatively assess P-gp expression and function in various preclinical models, aiding in the investigation of multidrug resistance in oncology, neurodegenerative diseases, and other conditions where P-gp plays a critical role.

## Introduction to MC-70

**MC-70** is a high-affinity inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics from cells.<sup>[1]</sup>

Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer and can limit the penetration of therapeutic agents into sanctuary sites such as the brain. As a PET tracer, radiolabeled **MC-70** allows for the non-invasive, quantitative imaging of P-gp expression in vivo. Unlike P-gp substrate tracers, the signal from an inhibitor tracer like **MC-70** is expected to be directly proportional to the density of P-gp, offering a more direct measurement of its expression.

## Quantitative Data Summary

The following tables summarize key quantitative data for **MC-70** based on preclinical studies. These values provide a baseline for experimental design and data interpretation.

Table 1: In Vitro Efficacy and Toxicity of **MC-70**

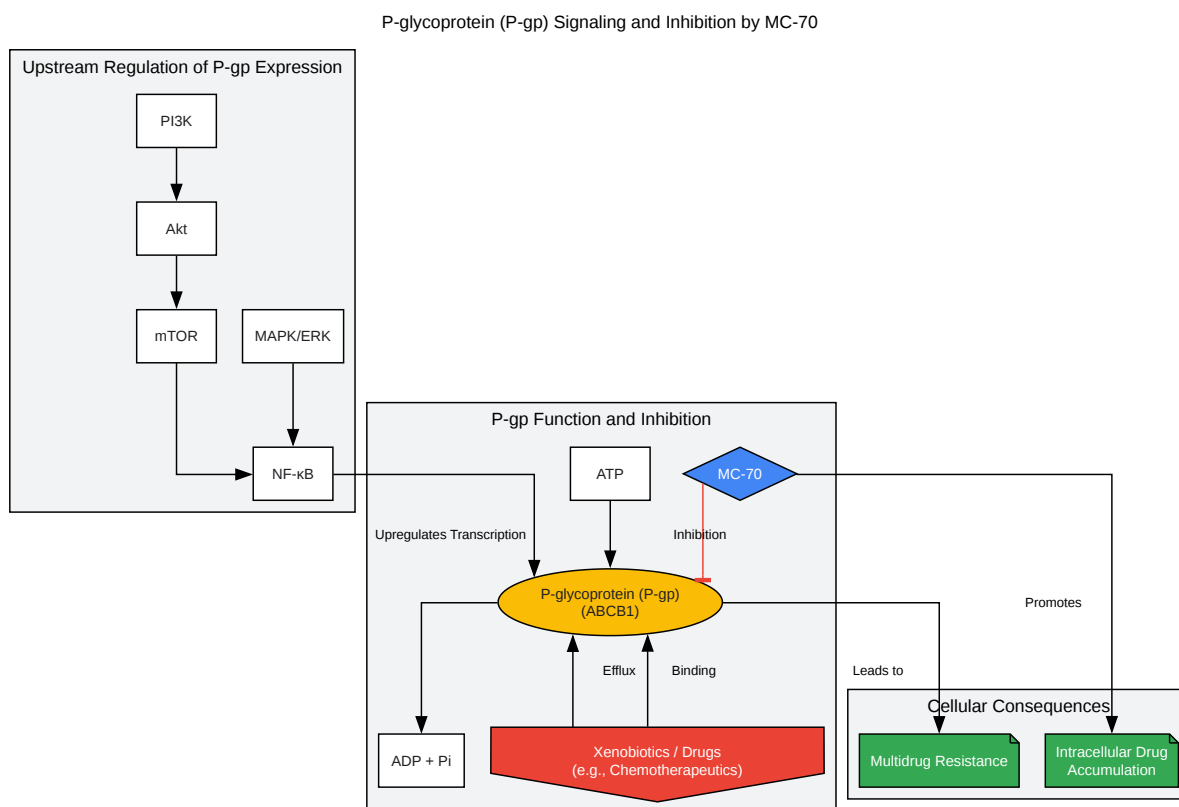
Parameter	Cell Line	Value	Reference
IC50 (Phenylephrine-induced contraction)	Rat Aorta Rings	1.67 - 14.49 $\mu$ M	[1]
IC50 (Cav1.2 channel current)	A7r5 cells	32.13 $\mu$ M	[1]
Concentration for Vascular Effects	-	>10 $\mu$ M	[1]
Anticipated In Vivo Imaging Concentration	-	$\leq$ 10 nM	[1]

Table 2: In Vivo PET Imaging Parameters (Proposed)

Parameter	Value	Notes
Radiotracer	[11C]MC-70 or [18F]MC-70	Choice of radionuclide will depend on the required imaging time and available radiochemistry infrastructure.
Animal Model	Rodent (e.g., rat, mouse), Non-human primate	Species selection should be based on the research question. P-gp knockout models are recommended for validation.
Injected Dose	5-15 MBq	Dose should be optimized to achieve adequate signal-to-noise ratio while minimizing potential pharmacological effects.
Administration Route	Intravenous (i.v.) bolus injection	Typically administered via the tail vein in rodents.
Dynamic Scan Duration	60-90 minutes	To capture the full kinetic profile of the tracer.
Static Scan Time Points	30-60 minutes post-injection	Optimal time point should be determined from dynamic scan data, representing peak specific binding.
Anesthesia	Isoflurane (1-2% in O2)	Anesthesia should be maintained and monitored throughout the imaging session.

## Signaling Pathway

**MC-70** exerts its effect by inhibiting P-glycoprotein (P-gp), a key transporter in cellular efflux. The expression and function of P-gp are regulated by multiple signaling pathways, making it a critical node in cellular resistance mechanisms.



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Caption: P-gp signaling and **MC-70** inhibition.

## Experimental Protocols

The following are detailed protocols for conducting in vivo PET imaging studies with **MC-70**. These protocols are generalized and should be optimized for specific experimental conditions.

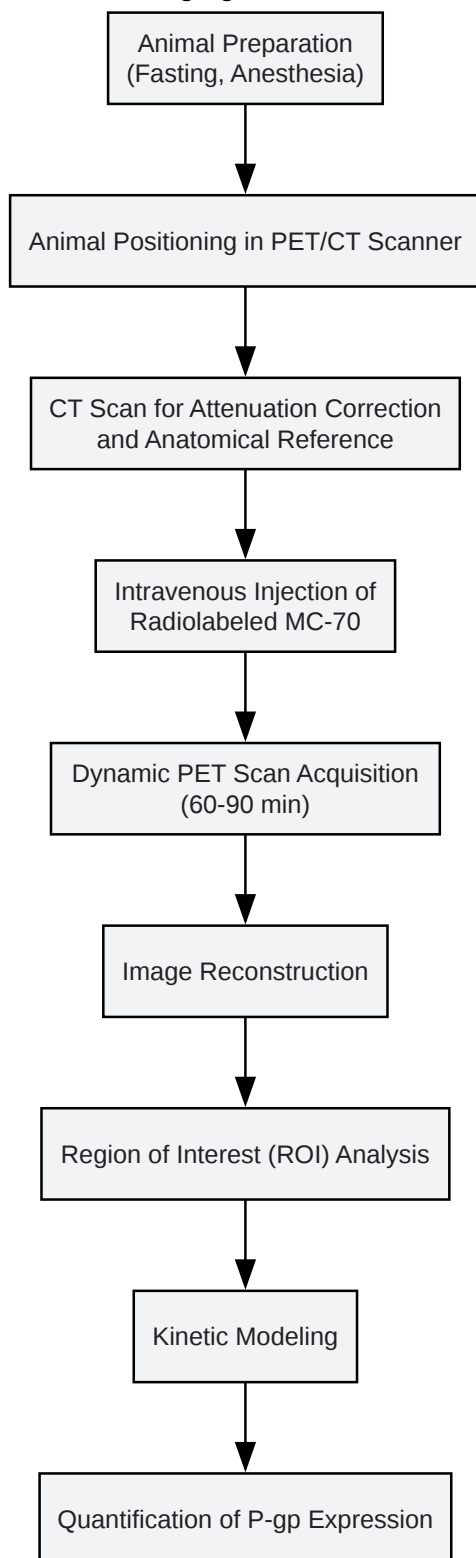
## Animal Preparation

- **Animal Models:** Use appropriate animal models for the study (e.g., tumor-bearing mice for oncology studies, healthy rodents for brain imaging). For validation studies, include a cohort of P-gp knockout animals (e.g., *Abcb1a/b*(-/-) mice or rats).
- **Acclimatization:** Acclimatize animals to the housing conditions for at least one week before the experiment.
- **Fasting:** Fast the animals for 4-6 hours before the PET scan to reduce variability in tracer uptake, but allow free access to water.
- **Catheterization:** For serial blood sampling, place a catheter in the lateral tail vein or another suitable blood vessel before the scan.

## Radiotracer Administration and PET/CT Imaging

- **Anesthesia:** Anesthetize the animal with isoflurane (2% for induction, 1-1.5% for maintenance) in 100% oxygen. Monitor the animal's vital signs throughout the procedure.
- **Positioning:** Position the animal on the scanner bed. A CT scan should be performed for attenuation correction and anatomical co-registration.
- **Radiotracer Injection:** Administer a bolus of [ $^{11}\text{C}$ ]**MC-70** or [ $^{18}\text{F}$ ]**MC-70** (5-15 MBq) intravenously through the tail vein catheter.
- **Dynamic PET Scan:** Start a dynamic PET scan immediately after the injection and acquire data for 60-90 minutes.
- **Blood Sampling:** If arterial input function is required for kinetic modeling, collect arterial blood samples at predefined time points throughout the scan.

## In Vivo PET Imaging Workflow with MC-70



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Caption: Workflow for in vivo PET imaging.

## Data Analysis

- **Image Reconstruction:** Reconstruct the dynamic PET data into a series of time frames.
- **Region of Interest (ROI) Analysis:** Draw regions of interest on the co-registered PET/CT or PET/MR images over the target tissues (e.g., tumor, brain, liver, kidney) and a reference region with low expected specific binding.
- **Time-Activity Curves (TACs):** Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI against time.
- **Kinetic Modeling:** Analyze the TACs using appropriate pharmacokinetic models to estimate parameters such as the volume of distribution (VT) or the binding potential (BPND). An increase in these parameters in tissues with high P-gp expression is expected with an inhibitor tracer like **MC-70**.
- **Standardized Uptake Value (SUV):** For simpler quantification, calculate the SUV for static images acquired at a specific time point post-injection.

$$\text{SUV} = (\text{Radioactivity concentration in ROI (MBq/mL)}) / (\text{Injected dose (MBq)} / \text{Body weight (g)})$$

## Biodistribution Studies (Ex Vivo)

For a more detailed assessment of tracer distribution and to validate in vivo imaging findings, ex vivo biodistribution studies are recommended.

- **Procedure:** At a predetermined time point after radiotracer injection (e.g., 60 minutes), euthanize the animal.
- **Tissue Harvesting:** Quickly dissect and collect organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
- **Measurement:** Weigh each tissue sample and measure its radioactivity using a gamma counter.
- **Data Expression:** Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

## Conclusion

**MC-70** holds significant promise as a PET radiotracer for the in vivo quantification of P-glycoprotein expression. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust preclinical imaging studies. The ability to non-invasively measure P-gp function will undoubtedly accelerate the development of novel therapeutic strategies to overcome multidrug resistance and improve drug delivery to target tissues. Further studies are warranted to fully characterize the in vivo performance of **MC-70** and translate its application to clinical research.

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## References

- 1. Impact of P-gp and BCRP on pulmonary drug disposition assessed by PET imaging in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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